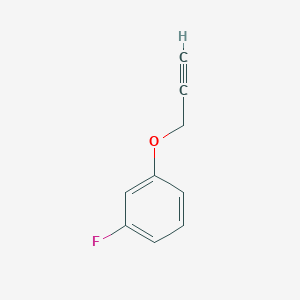

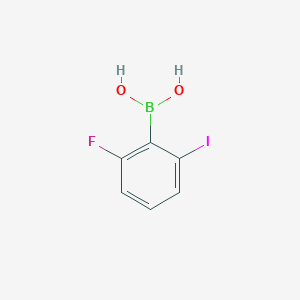

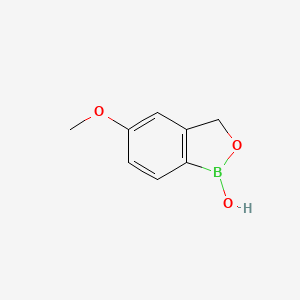

1-氟-3-(丙-2-炔-1-氧基)苯

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in materials science and pharmaceuticals. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, indicating the reactivity of fluorinated aromatic compounds with other chemical species to form polymers with desirable properties such as thermal stability and low moisture absorption . Additionally, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives to produce (Z)-1-(2-Bromo-1-fluorovinyl)benzenes demonstrates the ability to introduce fluorine atoms into specific positions on the benzene ring, which is crucial for the synthesis of targeted fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine atoms or fluorine-containing groups attached to the benzene ring. These fluorine substituents can significantly influence the electronic properties of the molecule due to their high electronegativity. For example, the presence of trifluoromethyl groups in the diamine used for polyimide synthesis suggests that these groups can impact the electronic distribution within the molecule, potentially affecting its reactivity and physical properties .

Chemical Reactions Analysis

Fluorinated benzene compounds can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was subjected to nucleophilic aromatic substitution, replacing the fluorine atom with different nucleophiles, leading to a variety of disubstituted benzene derivatives . This indicates that the fluorine atom in such compounds can be reactive towards nucleophiles, allowing for the modification of the compound's structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of fluorine atoms. The synthesis of soluble fluoro-polyimides from a fluorinated diamine results in materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the impact of fluorine on the material properties . Furthermore, the regioselective synthesis of fluorinated vinyl benzene derivatives suggests that the introduction of fluorine can be controlled to achieve specific physical and chemical characteristics .

科学研究应用

分子结构和相互作用

1-氟-3-(丙-2-炔-1-氧基)苯和相关化合物因其分子结构和相互作用而受到研究。在一项对类似化合物 3-(丙-2-炔-1-氧基)邻苯二甲腈的研究中,研究人员发现其原子近似共面,在晶体形式中通过 C—H⋯N 相互作用发生显着相互作用 (Chin Yee Jan 等人,2013 年)。

合成和表征

在各种研究中探索了含有 1-氟-3-(丙-2-炔-1-氧基)苯的化合物的合成和表征。例如,已经合成并评估了源自丁香酚衍生物的新杂环系统,包括 4-烯丙基-2-甲氧基-1-(丙-2-炔-1-氧基)苯,以了解其生物活性 (Abdelmaoujoud Taia 等人,2020 年)。

生物学评价

在生物学评估领域,已经研究了该化合物的衍生物对各种癌细胞系的细胞毒性。具体而言,某些衍生物显示出显着的细胞毒性,对不同癌细胞系的 IC50 值在某些微摩尔浓度范围内,表明在癌症研究中具有潜力 (Abdelmaoujoud Taia 等人,2020 年)。

化学反应

已经研究了涉及该化合物的化学反应,特别关注苯环上取代基的影响。这些反应的结果有助于更好地理解该化合物的反应性和在有机合成中的潜在应用 (Chun-Hua Zhang 等人,2010 年)。

除草剂特性

该化合物还因其作为除草剂的潜力而受到研究。一项研究检查了含有 1-氟-3-(丙-2-炔-1-氧基)苯的异构化合物,发现异构体之间的除草剂效力存在显着差异 (Bin Li 等人,2005 年)。

安全和危害

属性

IUPAC Name |

1-fluoro-3-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGXMJFFQWBIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561163 | |

| Record name | 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

94831-93-3 | |

| Record name | 1-Fluoro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)